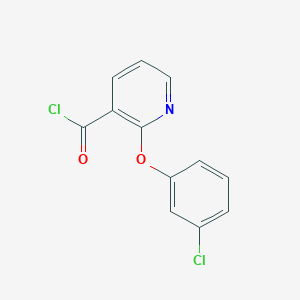

2-(3-Chlorophenoxy)nicotinoyl chloride

Description

Properties

Molecular Formula |

C12H7Cl2NO2 |

|---|---|

Molecular Weight |

268.09 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)pyridine-3-carbonyl chloride |

InChI |

InChI=1S/C12H7Cl2NO2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H |

InChI Key |

AWBMTFPERLKLPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-(3-Chlorophenoxy)nicotinoyl chloride has been investigated for its potential as a pharmacological agent.

Antiparasitic Activity

Recent studies have shown that derivatives of this compound exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, compounds derived from this scaffold demonstrated significant antiparasitic effects with low effective concentrations, indicating potential for drug development .

Cancer Research

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines through mechanisms such as caspase activation and cell cycle arrest at the G1 phase. This suggests its potential utility in developing new cancer therapies.

Agricultural Science

In agricultural research, derivatives of this compound have been explored for their herbicidal properties.

Herbicidal Efficacy

Compounds synthesized from this chlorinated derivative have shown effectiveness in controlling weed growth in maize crops, contributing to increased crop yields. The mechanism involves inhibiting specific biochemical pathways in target plants, thus providing a selective advantage over non-target species .

Case Study 1: Antiparasitic Activity

- Objective : Evaluate the efficacy against Trypanosoma brucei.

- Findings : A series of compounds derived from this compound were screened, leading to several candidates with EC50 values below 0.01 μM, demonstrating high potency and selectivity against the parasite while sparing mammalian cells .

Case Study 2: Anticancer Properties

- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited an IC50 value of approximately 15 µM after 48 hours, indicating significant cytotoxicity and potential for further development as an anticancer agent.

Case Study 3: Herbicidal Activity

- Objective : Test herbicidal effects on maize.

- Findings : Application of synthesized derivatives resulted in a notable reduction in weed biomass while promoting maize growth, showcasing their potential as environmentally friendly herbicides .

Summary of Findings

| Application Area | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | EC50 < 0.01 μM | 2019 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Herbicidal | Maize | Significant reduction in weed biomass | 2019 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(3-Chlorophenoxy)nicotinoyl chloride with key analogs based on substituent position, molecular weight, and applications:

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate : 2-Chloronicotinic acid (or its ester) reacts with 3-chlorophenol in the presence of a base (e.g., K₂CO₃) and a Cu(I) catalyst (e.g., CuCl).

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates.

-

Temperature : Reactions are conducted at 80–120°C for 6–24 hours, depending on the electron-withdrawing effects of substituents.

Example Protocol

-

Combine 2-chloronicotinic acid (10 mmol), 3-chlorophenol (12 mmol), K₂CO₃ (15 mmol), and CuCl (0.5 mmol) in DMF (50 mL).

-

Reflux at 110°C for 12 hours under nitrogen.

-

Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 72–85% for 2-(3-chlorophenoxy)nicotinic acid.

Chlorination of Carboxylic Acid to Acyl Chloride

The carboxylic acid intermediate is converted to the acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is the most widely employed due to its efficiency and minimal byproducts.

Optimization of Chlorination

-

Reagents : Excess SOCl₂ (2–3 equiv) with catalytic DMF (0.1–1 mol%) accelerates the reaction via Vilsmeier-Haack intermediate formation.

-

Conditions : Anhydrous dichloromethane (DCM) or toluene at reflux (40–80°C) for 1–4 hours.

-

Workup : Remove excess SOCl₂ and solvent under reduced pressure; isolate the acyl chloride via distillation or direct use in subsequent reactions.

Example Protocol

-

Suspend 2-(3-chlorophenoxy)nicotinic acid (5 mmol) in DCM (20 mL).

-

Add SOCl₂ (15 mmol) and DMF (0.05 mmol), reflux at 60°C for 2 hours.

-

Evaporate solvents under vacuum to obtain this compound as a pale-yellow liquid.

Alternative Pathways and Comparative Analysis

Direct Chlorination of Nicotinamide Derivatives

A patent by CN101117332B describes an alternative route starting from 3-cyanopyridine:

-

Oxidize 3-cyanopyridine to nicotinamide N-oxide using H₂O₂ and acetylacetone molybdenum.

-

Chlorinate with POCl₃ in halocarbon solvents to yield 2-chloro-3-cyanopyridine.

-

Hydrolyze to 2-chloronicotinic acid, then proceed with phenoxy substitution and chlorination.

Advantages : Higher purity (≥95%) but requires specialized catalysts.

Disadvantages : Multi-step synthesis increases time and cost.

Ultrasonic-Assisted Synthesis

A method from ACS Omega (2022) employs ultrasound to enhance reaction rates:

-

Conditions : 50°C, 45 minutes, using chloroacetic acid as an additive.

-

Yield : 92% for analogous thiourea derivatives, suggesting applicability to nicotinoyl chlorides.

Challenges and Mitigation Strategies

Analytical Characterization

Key Data for this compound

-

¹H NMR (CDCl₃): δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 7.95 (d, J = 7.6 Hz, 1H, Py-H), 7.45–7.30 (m, 4H, Ar-H).

Industrial-Scale Considerations

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.